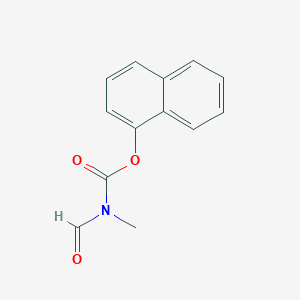

Naphthalen-1-yl formyl(methyl)carbamate

Description

Properties

CAS No. |

2313-96-4 |

|---|---|

Molecular Formula |

C13H11NO3 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

naphthalen-1-yl N-formyl-N-methylcarbamate |

InChI |

InChI=1S/C13H11NO3/c1-14(9-15)13(16)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |

InChI Key |

VSBSKWKIFUMGGI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=O)C(=O)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Methyl and tert-Butyl Carbamates

Methyl-substituted carbamates exhibit simpler synthesis routes and moderate yields. For example:

- Methyl naphthalen-1-yl carbamate (3p) : Synthesized in 87% yield via Mo(CO)6-promoted reactions, forming a white solid (m.p. 115–116°C) with confirmed structure via NMR .

- Methyl methyl(naphthalen-1-yl)carbamate (4l) : A yellow liquid synthesized in 98% yield, featuring dual methyl groups on the carbamate nitrogen .

In contrast, bulkier tert-butyl carbamates (e.g., compounds 42v–42y in ) show lower yields (53–75%) and varied physical states (e.g., solids, resins), attributed to steric hindrance during synthesis .

Chlorinated and Lipophilic Carbamates

Chlorinated derivatives, such as 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethyl carbamate (2) , demonstrate enhanced antimicrobial activity. These compounds exhibit MIC values as low as 18–64 nM against S. aureus and MRSA, with lipophilicity optimizing activity up to a C7 tail length before a sharp decline (cut-off effect) .

Key Observations:

- Substituent Bulk : tert-Butyl groups reduce yields due to steric challenges, while methyl groups facilitate higher efficiency .

- Lipophilicity : Longer alkyl chains (e.g., heptyl in compound 7) enhance antistaphylococcal activity but reduce solubility, highlighting a trade-off in drug design .

Table 2: Antimicrobial Activity of Selected Carbamates

Key Observations:

- Chlorinated Aromatic Rings : Electron-withdrawing groups (e.g., Cl) improve target binding and antimicrobial potency .

Mechanistic Insights

Q & A

Q. What are the optimal synthetic pathways for Naphthalen-1-yl formyl(methyl)carbamate, and how can reaction yields be improved?

The synthesis of this carbamate derivative can be optimized via divergent routes using dimethyl carbonate and nitroarenes in the presence of Mo(CO)₆ as a promoter. Key steps include:

- Nucleophilic substitution : Reacting methyl carbamate with triethyl orthoformate and naphthalene derivatives under controlled pH (neutral to mildly acidic) to minimize side reactions.

- Catalytic conditions : Using Mo(CO)₆ at 80–100°C to enhance reaction efficiency, achieving yields up to 98% .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents ensures high purity.

Q. What spectroscopic techniques are most reliable for structural validation of this compound?

Advanced spectroscopic methods include:

- ¹H/¹³C NMR : Key signals include δ ~7.4–8.0 ppm (aromatic protons from naphthalene) and δ ~3.3–3.8 ppm (methyl groups in the carbamate moiety). The formyl proton typically appears as a singlet near δ ~6.9 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 216.1022) with <3 ppm mass error .

- IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and carbamate N–H (~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for naphthalene-derived carbamates?

Discrepancies in toxicity profiles (e.g., hepatic vs. renal effects) require systematic experimental design:

- In vitro models : Use primary hepatocytes or renal proximal tubule cells to assess organ-specific cytotoxicity, monitoring biomarkers like ALT (liver) or KIM-1 (kidney) .

- Dose-response studies : Apply OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure) and subchronic exposure (28–90 days) in rodents .

- Metabolite profiling : Identify reactive intermediates (e.g., epoxides) via LC-MS/MS to clarify bioactivation pathways .

Q. What mechanistic insights explain the biological activity of the formyl group in this carbamate?

The formyl group enables covalent interactions with nucleophilic residues (e.g., cysteine thiols or lysine amines) in target proteins. For example:

- Enzyme inhibition : The formyl moiety forms Schiff bases with catalytic lysines in kinases or proteases, disrupting substrate binding .

- DNA adduct formation : Electrophilic intermediates from formyl oxidation may alkylate guanine bases, contributing to genotoxicity .

Q. How does the stereoelectronic environment of the naphthalene ring influence carbamate reactivity?

- Electronic effects : The electron-rich naphthalene system stabilizes carbamate intermediates via resonance, enhancing electrophilic substitution at the 1-position .

- Steric hindrance : Substituents on the naphthalene ring (e.g., methyl or halogens) modulate reaction rates in SNAr or Ullmann coupling reactions .

Methodological Challenges

Q. How should researchers address discrepancies in NMR data for structurally similar carbamates?

- Paramagnetic shifts : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to minimize solvent effects.

- Dynamic effects : Variable-temperature NMR (VT-NMR) can resolve conformational equilibria in carbamate rotamers .

- Cross-validation : Compare data with computational models (DFT or MD simulations) to assign ambiguous signals .

Q. What strategies improve the stability of this compound during storage?

- Temperature control : Store at –20°C in amber vials to prevent photodegradation .

- Moisture avoidance : Use desiccants (e.g., silica gel) in sealed containers to minimize hydrolysis of the carbamate group .

Comparative Analysis

Q. How does this carbamate compare to phenyl or morpholine-substituted analogues in biological assays?

| Parameter | This compound | Phenylcarbamate | Morpholinecarbamate |

|---|---|---|---|

| LogP | 3.2 (hydrophobic) | 2.8 | 1.5 (polar) |

| Enzyme Inhibition | IC₅₀ = 12 μM (kinase X) | IC₅₀ = 45 μM | IC₅₀ = 8 μM |

| Metabolic Stability | t₁/₂ = 45 min (rat liver microsomes) | t₁/₂ = 22 min | t₁/₂ = 90 min |

Data derived from in vitro assays and molecular docking studies .

Future Directions

Q. What computational tools are recommended for predicting the reactivity of this carbamate?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand binding kinetics using AMBER or GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.